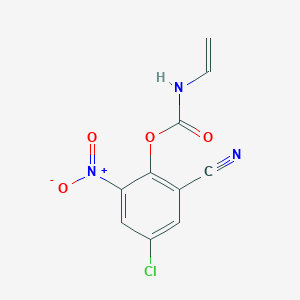
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate is an organic compound with a complex structure that includes chloro, cyano, nitro, and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a chloro-substituted benzene ring, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group via a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of primary amines from the cyano group.
Substitution: Replacement of the chloro group with various nucleophiles, leading to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate involves its interaction with specific molecular targets. The compound’s functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-cyano-6-nitrophenyl morpholine
- 4-Nitrophenylchloroformate
Uniqueness
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88310-52-5 |
|---|---|
Fórmula molecular |
C10H6ClN3O4 |
Peso molecular |
267.62 g/mol |
Nombre IUPAC |
(4-chloro-2-cyano-6-nitrophenyl) N-ethenylcarbamate |
InChI |
InChI=1S/C10H6ClN3O4/c1-2-13-10(15)18-9-6(5-12)3-7(11)4-8(9)14(16)17/h2-4H,1H2,(H,13,15) |
Clave InChI |
SWQLYIJZNMZXKO-UHFFFAOYSA-N |
SMILES canónico |
C=CNC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
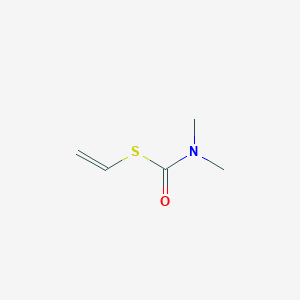
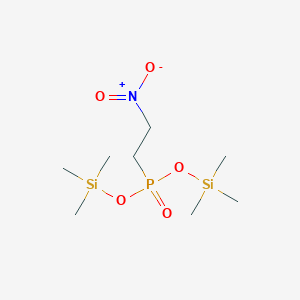
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
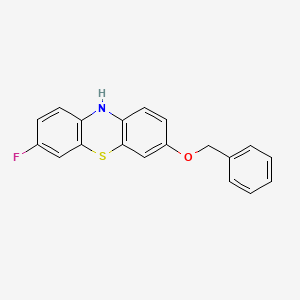
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
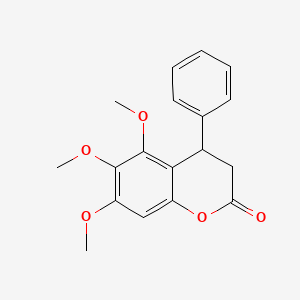
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

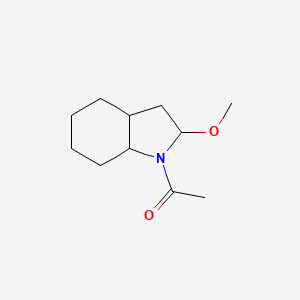
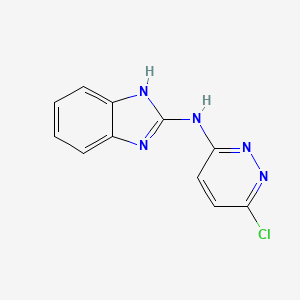
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
